molecular formula C17H15N3O3S B2474987 2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 383147-99-7

2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2474987
CAS No.: 383147-99-7
M. Wt: 341.39
InChI Key: RVHKJAKQGGAGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(5-acetyl-4-methylpyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-14(11(2)21)9-18-17(19-10)24-8-7-20-15(22)12-5-3-4-6-13(12)16(20)23/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHKJAKQGGAGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)SCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione, which has garnered attention due to its complex structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S with a molecular weight of 341.38 g/mol. The unique features of this compound include:

  • Isoindole core : Known for diverse pharmacological properties.
  • Pyrimidine moiety : Contributes to the compound's reactivity and biological interactions.
  • Sulfanyl group : Enhances the compound's potential for forming bonds with biological targets.

Biological Activity Overview

Research indicates that isoindole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. The specific biological profile of this compound is still under investigation, but preliminary studies suggest several promising activities.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer Exhibits cytotoxic effects against cancer cell lines (e.g., A549).
Enzyme Inhibition Potential inhibitors of cyclooxygenase (COX) enzymes, specifically COX-2.
Anti-inflammatory May show anti-inflammatory properties through COX inhibition.

In Vitro Studies

In vitro studies have demonstrated that isoindole derivatives can inhibit the viability of various cancer cell lines. For instance, compounds structurally related to this compound were tested against A549 lung adenocarcinoma cells using the MTT assay. The results indicated significant cytotoxicity with IC50 values suggesting effective dosages for therapeutic use .

In Vivo Studies

In vivo evaluations using xenograft models in nude mice have shown that certain isoindole derivatives can significantly reduce tumor growth when administered over a period of time. These studies are crucial for assessing the therapeutic potential and safety profiles of these compounds in living organisms .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Tyrosine Kinases : Related compounds have been identified as potential tyrosine kinase inhibitors, which play critical roles in cancer cell proliferation.
  • Cyclooxygenase Inhibition : The compound may selectively inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .

Case Studies

Recent case studies have focused on the synthesis and testing of related isoindole derivatives:

  • Study on Antiproliferative Effects : A study reported that various isoindole derivatives showed significant antiproliferative effects against multiple cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia) cells .
    • Findings : The best-performing derivatives exhibited IC50 values in the low micromolar range.
  • COX Inhibition Study : Another study evaluated the COX inhibitory activity of several isoindole derivatives, finding that some compounds had a higher selectivity for COX-2 compared to COX-1 than meloxicam, a standard anti-inflammatory drug .
    • Results : Compounds with longer linkers between functional groups showed enhanced selectivity and potency.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of isoindole-1,3-dione exhibit several biological activities, including:

  • Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains and fungi. For instance, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Antioxidant Properties : The compound has demonstrated free radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems .
  • Anticancer Potential : Preliminary evaluations suggest that derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The structural characteristics of this compound may enhance its efficacy against specific cancer types .

Case Studies and Research Findings

Recent studies have focused on evaluating the therapeutic potential of isoindole derivatives, including 2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione:

  • Antimicrobial Evaluation : A study reported that certain isoindole derivatives exhibited inhibition zones comparable to standard antibiotics like gentamicin against bacterial strains .
    CompoundActivityInhibition Zone
    Compound AAntibacterialComparable to gentamicin
    Compound BAntifungalSignificant reduction in growth
  • Anticancer Activity : Another research highlighted that these compounds could effectively arrest the cell cycle in cancer cells, leading to apoptosis. The most promising compound showed an IC50 value indicating potent activity against human cancer cell lines .
    Cell LineIC50 (μmol/mL)
    Caco-20.0478
    HCT-1160.0500
  • Structure-Activity Relationship (SAR) : Analysis revealed that lipophilic properties enhance both antimicrobial and anticancer activities, guiding future modifications for improved efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.